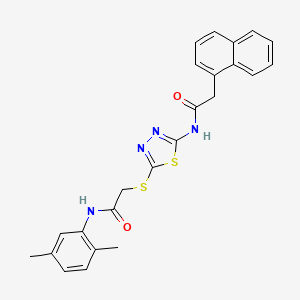![molecular formula C26H29N7O3 B2493074 2-(4-isopropylphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920415-79-8](/img/structure/B2493074.png)
2-(4-isopropylphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, including the use of azido-ethanone derivatives, phenyl acetylene, and click cycloaddition reactions under copper catalysis (Said et al., 2020). Microwave-assisted synthesis offers a green, efficient alternative to conventional methods, highlighting the potential for eco-friendly manufacturing processes.
Molecular Structure Analysis
The molecular structure of similar compounds reveals a distorted chair conformation for piperazine rings and significant dihedral angles between substituent phenyl rings and the main molecular backbone. X-ray diffraction and Hirshfeld Surface Analysis (HAS) have been utilized for detailed structural characterization, affirming the complex geometry of these molecules (Al-Omary et al., 2014).
Chemical Reactions and Properties
Compounds within this family exhibit diverse reactivity, including the formation of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives through reactions with various reagents. This reactivity underscores the compound's versatility in synthetic organic chemistry and potential for creating a wide array of derivatives with distinct biological or chemical properties (El-Agrody et al., 2001).
Physical Properties Analysis
The physical properties, such as thermal stability and crystalline structure, play a crucial role in determining the compound's applicability in different scientific domains. Techniques like TGA, DSC, and single crystal XRD analysis provide insights into these characteristics, facilitating the assessment of its stability under various conditions (Govindhan et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards different substrates and potential for forming diverse chemical bonds, are pivotal. The ability to undergo conjugate addition and to participate in complex cyclization reactions indicates a rich chemistry that could be harnessed for synthesizing novel materials or biologically active molecules (Gaul & Seebach, 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities Compounds with structural similarities, such as triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives showing moderate to good antimicrobial activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Anticancer and Anti-Inflammatory Agents Further, compounds derived from similar synthetic pathways have been explored for their anticancer and anti-inflammatory properties. Abu‐Hashem et al. (2020) synthesized benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting potential for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Enantiomerically Pure Compounds The synthesis of enantiomerically pure compounds, such as Gaul and Seebach's work on lithiated oxazolidin-2-ones, provides a basis for creating chiral molecules with specific biological activities, relevant to pharmaceutical chemistry and drug design (Gaul & Seebach, 2002).
PET Tracer Development In the context of neurology and imaging, Zhou et al. (2014) developed a PET tracer, "2-(2-furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine" for mapping cerebral adenosine A2A receptors, demonstrating the potential of such compounds in diagnostic imaging and neuroscience research (Zhou, Khanapur, Huizing, Zijlma, Schepers, Dierckx, van Waarde, de Vries, & Elsinga, 2014).
Eigenschaften
IUPAC Name |
1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O3/c1-18(2)19-7-9-21(10-8-19)36-16-23(34)31-11-13-32(14-12-31)25-24-26(28-17-27-25)33(30-29-24)20-5-4-6-22(15-20)35-3/h4-10,15,17-18H,11-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLZVFKWKCKIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-isopropylphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2492991.png)


![4-[(2,6-dichloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2492995.png)
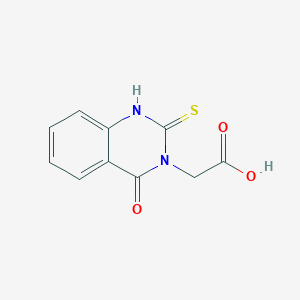

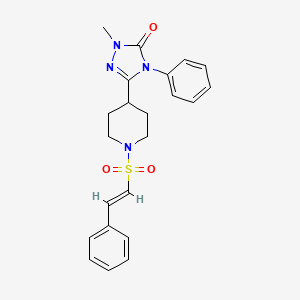
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide](/img/structure/B2493005.png)

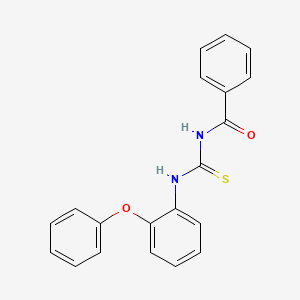
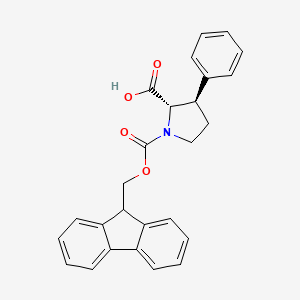
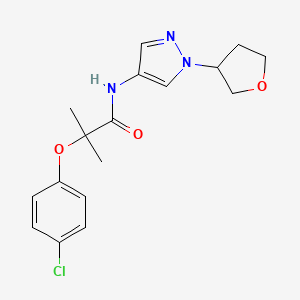
![benzo[c][1,2,5]thiadiazol-5-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2493010.png)
